molecular formula C8H6N2O4 B13651349 beta,3-Dinitrostyrene

beta,3-Dinitrostyrene

Cat. No.: B13651349
M. Wt: 194.14 g/mol
InChI Key: YOEGXQQUPVDQEE-UHFFFAOYSA-N
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Description

Beta,3-Dinitrostyrene: is an aromatic compound with the molecular formula C8H6N2O4 . It is characterized by the presence of two nitro groups attached to the styrene backbone. This compound is known for its pale yellow to yellow crystalline appearance and is used in various chemical applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Beta,3-Dinitrostyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Beta,3-Dinitrostyrene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes and slimicides

Mechanism of Action

The mechanism by which beta,3-Dinitrostyrene exerts its effects involves the interaction of its nitro groups with molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited. The exact molecular targets and pathways are still under investigation .

Properties

IUPAC Name

1-nitro-3-(2-nitroethenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEGXQQUPVDQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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